N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-[(dimethylamino)methyl]morpholine-4-carboxamide
Description
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-[(dimethylamino)methyl]morpholine-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a pharmacologically active agent. The presence of the thiazole ring, along with the morpholine and chlorophenyl groups, contributes to its unique chemical properties and biological activities.
Properties
IUPAC Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-[(dimethylamino)methyl]morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O2S/c1-22(2)11-14-12-23(7-8-25-14)18(24)21-17-20-10-15(26-17)9-13-5-3-4-6-16(13)19/h3-6,10,14H,7-9,11-12H2,1-2H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSJCBNNXHXQPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CN(CCO1)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-[(dimethylamino)methyl]morpholine-4-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 2-chlorobenzyl chloride with thiourea under basic conditions to form 2-chlorophenylthiourea. This intermediate is then cyclized with α-haloketones to form the thiazole ring.
Attachment of the Morpholine Group: The morpholine ring is introduced by reacting the thiazole intermediate with morpholine in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Introduction of the Dimethylamino Group: The dimethylamino group is introduced by reacting the intermediate with formaldehyde and dimethylamine under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, potentially leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-[(dimethylamino)methyl]morpholine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-[(dimethylamino)methyl]morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism can vary depending on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- N-[5-[(2-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-[(dimethylamino)methyl]morpholine-4-carboxamide
- N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-[(dimethylamino)methyl]morpholine-4-carboxamide
- N-[5-[(2-methylphenyl)methyl]-1,3-thiazol-2-yl]-2-[(dimethylamino)methyl]morpholine-4-carboxamide
Uniqueness
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-[(dimethylamino)methyl]morpholine-4-carboxamide is unique due to the presence of the 2-chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the thiazole, morpholine, and dimethylamino groups also contributes to its distinct properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
